MFCD00706164
Description
Based on contextual clues from analogous compounds in the evidence, it may belong to a class of heterocyclic or coordination compounds. For instance, and describe structurally related isoquinolinones and pyridine derivatives, which often serve as ligands in catalysis or intermediates in pharmaceutical synthesis . Such compounds typically exhibit moderate solubility in polar solvents (e.g., methanol, DMF) and demonstrate bioactivity parameters like GI absorption and Log S values, which influence their applicability in drug development .
Properties
IUPAC Name |
5-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5O2/c16-8-3-1-7(2-4-8)5-11-14-9-6-12-15-10(17)13-9/h1-6,16H,(H2,13,14,15,17)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OROILHUSOCSIAC-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=NC(=O)NN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=NC(=O)NN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00706164 typically involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base catalyst.
Step 2: Introduction of functional groups through substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The process involves:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH.
Product Isolation: Using techniques like distillation and chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
MFCD00706164 undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated solvents and catalysts like palladium on carbon are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
MFCD00706164 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD00706164 involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the context of its use, such as in medicinal chemistry or industrial applications.
Comparison with Similar Compounds
Structural Analogs
The following table compares MFCD00706164 (inferred properties) with structurally similar compounds from the evidence:
Structural Insights :
- This compound and 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one share a hydroxy-substituted isoquinolinone backbone, critical for hydrogen bonding in catalytic or biological interactions .
- (5-Methoxypyridin-2-yl)methanamine differs with a methoxy-pyridine group, enhancing solubility but reducing steric hindrance compared to bicyclic isoquinolinones .
Functional Analogs
Catalytic Ligands: highlights hybrid phosphine-alkene ligands (e.g., iron-phosphine complexes) used in transition-metal catalysis. Compared to this compound’s inferred heterocyclic structure, phosphine ligands offer stronger σ-donor properties but lower thermal stability due to weaker π-backbonding .
Pharmaceutical Intermediates: this compound’s hypothetical isoquinolinone scaffold aligns with intermediates in opioid synthesis (e.g., ’s hydroxy-substituted derivatives). In contrast, ’s pyridine-based amines are preferred in antiviral drug design due to their BBB permeability .
Key Analytical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
